2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a unique combination of furan, thiazolidine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach includes the condensation of furan-2-carbaldehyde with thiosemicarbazide to form the thiazolidine ring. This intermediate is then reacted with 6-methoxyindole-3-acetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazolidine moieties.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors, influencing biological activities such as enzyme inhibition and receptor modulation. The thiazolidine ring enhances its pharmacological properties, making it a potent candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate: Shares the furan and indole moieties but lacks the thiazolidine ring.
Thiazolidine derivatives: Similar in structure but may have different substituents on the thiazolidine ring.
Properties
Molecular Formula |
C21H19N3O4S2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H19N3O4S2/c1-27-14-4-5-16-13(11-23-17(16)9-14)6-7-22-19(25)12-24-20(26)18(30-21(24)29)10-15-3-2-8-28-15/h2-5,8-11,23H,6-7,12H2,1H3,(H,22,25)/b18-10- |
InChI Key |
GMZWGXMRPAHFRV-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)/C(=C/C4=CC=CO4)/SC3=S |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)C(=CC4=CC=CO4)SC3=S |
Origin of Product |
United States |
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